Levomefolate (calcium salt hydrate)
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Overview
Description
Levomefolate (calcium salt hydrate) is the calcium salt of 5-methyltetrahydrofolic acid, a biologically active form of folic acid. It functions as a methyl-group donor in conjunction with Vitamin B12, playing a crucial role in the conversion of homocysteine to methionine. This compound is essential for various methylation reactions, including DNA synthesis and proper neural tube closure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Levomefolate (calcium salt hydrate) is synthesized through the reduction of folic acid to tetrahydrofolic acid, followed by methylation to form 5-methyltetrahydrofolic acid. The calcium salt is then formed by reacting 5-methyltetrahydrofolic acid with calcium ions under controlled conditions .
Industrial Production Methods
Industrial production of levomefolate (calcium salt hydrate) involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The compound is typically prepared in sodium chloride 0.9%, glucose 5%, and water for injections, and stored in polyolefin/polyamide bags and polypropylene syringes at 2–8°C, protected from light .
Chemical Reactions Analysis
Types of Reactions
Levomefolate (calcium salt hydrate) undergoes various chemical reactions, including:
Oxidation: Conversion to dihydrofolate and tetrahydrofolate.
Reduction: Reduction of folic acid to tetrahydrofolic acid.
Substitution: Methylation reactions involving the transfer of methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction and methyl donors like S-adenosylmethionine for methylation. The reactions are typically carried out under controlled pH and temperature conditions to ensure stability and efficacy .
Major Products Formed
The major products formed from these reactions include dihydrofolate, tetrahydrofolate, and 5-methyltetrahydrofolic acid, which are essential for various biological processes .
Scientific Research Applications
Levomefolate (calcium salt hydrate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a crucial role in DNA synthesis, gene expression regulation, and amino acid metabolism.
Medicine: Used in formulations of oral contraceptives to ensure adequate folic acid levels and reduce the risk of neural tube defects. .
Industry: Employed in the production of dietary supplements and fortified foods to prevent folate deficiency.
Mechanism of Action
Levomefolate (calcium salt hydrate) exerts its effects by acting as a methyl-group donor in one-carbon metabolism reactions. It regulates important cellular functions such as DNA biosynthesis, gene expression regulation, amino acid synthesis and metabolism, and myelin synthesis and repair. The compound is transported across membranes, including the blood-brain barrier, into various tissues where it plays an essential role in the DNA synthesis, cysteine cycle, and regulation of homocysteine .
Comparison with Similar Compounds
Similar Compounds
Folic Acid: A synthetic form of folate that must undergo enzymatic reduction to become biologically active.
Levomefolate Magnesium: A magnesium salt of levomefolic acid, used in similar applications as the calcium salt.
L-methylfolate: Another form of biologically active folate used in dietary supplements
Uniqueness
Levomefolate (calcium salt hydrate) is unique due to its stability and bioavailability. Unlike folic acid, it does not require enzymatic reduction to become active, making it more efficient in biological processes. Its ability to cross the blood-brain barrier and participate in critical methylation reactions further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C20H25CaN7O7 |
---|---|
Molecular Weight |
515.5 g/mol |
IUPAC Name |
calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate;hydrate |
InChI |
InChI=1S/C20H25N7O6.Ca.H2O/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);;1H2/q;+2;/p-2/t12-,13-;;/m0../s1 |
InChI Key |
HXMIMTTUMIRURT-NJHZPMQHSA-L |
Isomeric SMILES |
CN1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.[Ca+2] |
Canonical SMILES |
CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.[Ca+2] |
Origin of Product |
United States |
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